4-Hydroxythiobenzamide
Overview
Description
Synthesis Analysis
HTB can be synthesized through multiple chemical reactions, including the reaction of ethoxycarbonyl isothiocyanate with phenols in the presence of aluminum chloride, yielding 4-hydroxy-N-ethoxycarbonylthiobenzamides. These intermediates can further react to produce heterocyclic compounds, highlighting the versatility of HTB derivatives in synthetic chemistry (Wesolowska et al., 2008).
Molecular Structure Analysis
The molecular geometry and vibrational frequencies of HTB have been extensively studied using density functional theory (DFT). Vibrational spectral analysis, including solid phase FTIR and FT-Raman spectra, along with molecular electrostatic potential (MESP), HOMO, and LUMO energy studies, provide detailed insights into the molecular structure of HTB. These studies affirm the stability of the molecule and suggest the occurrence of intra-molecular charge transfer (K. Sambathkumar, 2015).
Chemical Reactions and Properties
HTB participates in a variety of chemical reactions, demonstrating its reactivity and functional applicability. For instance, its reaction with carbamoyl chloride and chlorides of α,β-unsaturated carboxylic acids yields O-acylated products, showcasing its utility in organic synthesis. The compound's ability to form heterocyclic systems, which exhibit interesting biological activities, further underscores its importance in chemical research (Wesolowska et al., 2008).
Physical Properties Analysis
The physical properties of HTB, such as its crystalline structure, have been elucidated through X-ray crystallography. These studies reveal the compound's solid-state characteristics and provide a foundation for understanding its reactivity and stability under various conditions. The detailed analysis of its vibrational spectra further contributes to the comprehensive characterization of HTB (Pertlik, 1992).
Chemical Properties Analysis
HTB's chemical properties, such as its electrophilic nature and reactivity towards nucleophiles, have been investigated through various studies. These properties are crucial for its application in synthesizing complex molecules with potential pharmacological activities. The exploration of its photochromic properties, for example, opens up new avenues for research in materials science and photochemistry (Guo et al., 2007).
Scientific Research Applications
Protection Against Oxidative Damage : Poly(lactic acid) functionalized 4-hydroxythiobenzamide microparticles can release hydrogen sulfide sustainably, offering potential for preventing and treating diseases caused by oxidative damage (Do et al., 2019).
Cancer Research :
- 4-Hydroxyandrostenedione (4-OHA) has been found to be a more effective aromatase inhibitor than aminoglutethimide for reducing ovarian estrogen production in hormone-dependent tumors and normal rats, suggesting its relevance in cancer treatment (Wing, Garrett, & Brodie, 1985).
- Similarly, 4-OHA also shows effective aromatase inhibitory potential with antitumor activity and reduced ovarian estrogen secretion (Brodie & Wing Lih-Yuh, 1987).
Molecular Studies :
- 4-Hydroxythiobenzamide (HTB) demonstrates intra-molecular charge transfer, aligning well with observed FTIR and FT-Raman spectra, indicating charge transfer within the molecule (Sambathkumar, 2015).
- O-hydroxythiobenzamide and its complexes exhibit a thioamide-thioimidic acid equilibrium, with thioamide forms in Pt(II) and Pt(IV) complexes (Banerjee & Raychaudhury, 1982).
Apoptosis Induction : N-(4-hydroxyphenyl)retinamide (4HPR) induces apoptosis in cervical carcinoma cells, pointing towards its role in tumor inhibition (Oridate et al., 1997).
Pharmacological Applications : 4-Hydroxyisoleucine (4-HIL) from Trigonella foenum-graecum seeds has broad pharmacological effects and is used in treating diseases like type 2 diabetes, dyslipidemia, metabolic syndrome, and fatty liver (Fen, 2014).
Breast Cancer Research : Isothiocyanates in cruciferous plants effectively sensitize estrogen receptor-positive breast cancer cells to 4-hydroxytamoxifen, potentially reducing effective drug concentration and improving treatment outcomes (Pawlik, Słomińska-Wojewódzka, & Herman-Antosiewicz, 2015).
Safety And Hazards
Future Directions
Research has shown that 4-Hydroxythiobenzamide can be used to fabricate microparticles that can be potentially loaded with a drug allowing for co-release of the drug and H2S . These microparticles have shown to protect cells from reactive oxygen species (ROS) levels of superoxide . This represents a new platform technology that could be used to prevent and treat diseases caused by oxidative damage .
properties
IUPAC Name |
4-hydroxybenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNKXSVUGXUOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=S)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420703 | |
Record name | 4-Hydroxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxythiobenzamide | |
CAS RN |
25984-63-8 | |
Record name | 4-Hydroxythiobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025984638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYTHIOBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYTHIOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ8JR2736Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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